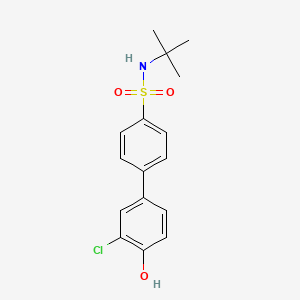
5-(4-Cbz-Aminopheny)-3-chlorophenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Cbz-Aminopheny)-3-chlorophenol, 95% (5-Cbz-3-Cl-Phenol) is an aromatic compound with a wide range of applications in a variety of scientific fields. It is an organochlorine compound with a molecular weight of 253.45 g/mol, and is a white crystalline solid at room temperature with a melting point of 156-159 °C. 5-Cbz-3-Cl-Phenol is used in research as a reagent, intermediate, and catalyst in various synthetic reactions and processes. It is also used as a building block in the synthesis of pharmaceuticals, dyes, and other organic compounds.
科学研究应用
5-Cbz-3-Cl-Phenol is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent, intermediate, and catalyst in various synthetic reactions and processes. Additionally, it is used in the preparation of heterocyclic compounds, such as 1,4-dihydropyridines, 1,3-dihydro-2H-benzimidazoles, and 1,4-dihydropyridines. Furthermore, it is used as a catalyst in the synthesis of polymers, such as polycarbosilane and polyurethanes.
作用机制
The mechanism of action of 5-Cbz-3-Cl-Phenol is based on its ability to act as an electrophile in organic reactions. It is capable of forming covalent bonds with electron-rich molecules, such as amines and alcohols. Furthermore, it can act as a nucleophile in organic reactions, allowing it to react with electron-deficient molecules, such as aldehydes and ketones. Additionally, it can act as a catalyst in the synthesis of polymers, such as polycarbosilane and polyurethanes.
Biochemical and Physiological Effects
5-Cbz-3-Cl-Phenol is not known to have any significant biochemical or physiological effects. It is not metabolized by the body and is rapidly excreted unchanged in the urine. Additionally, it is not known to be toxic or to cause any adverse effects in humans.
实验室实验的优点和局限性
The advantages of using 5-Cbz-3-Cl-Phenol in laboratory experiments include its low cost, its low toxicity, and its ability to act as an electrophile, nucleophile, and catalyst in various reactions. Additionally, it is easy to handle and store, and can be used in a wide range of synthetic reactions and processes.
The limitations of using 5-Cbz-3-Cl-Phenol in laboratory experiments include its relatively low reactivity in certain reactions, its relatively low solubility in certain solvents, and its tendency to form insoluble precipitates in certain reactions. Additionally, it is not suitable for use in reactions involving strong acids or bases, and should not be used in reactions involving highly reactive compounds.
未来方向
The future directions for 5-Cbz-3-Cl-Phenol include further research on its use as a reagent, intermediate, and catalyst in a variety of synthetic reactions and processes. Additionally, research should be conducted on its use in the preparation of heterocyclic compounds, such as 1,4-dihydropyridines, 1,3-dihydro-2H-benzimidazoles, and 1,4-dihydropyridines. Furthermore, research should be conducted on its use as a catalyst in the synthesis of polymers, such as polycarbosilane and polyurethanes. Finally, research should be conducted on its ability to act as an electrophile, nucleophile, and catalyst in various reactions.
合成方法
5-Cbz-3-Cl-Phenol can be synthesized using two methods: the direct acylation of 4-aminophenol with 3-chlorobenzoyl chloride and the condensation of 4-chlorobenzaldehyde with 4-aminophenol. In the direct acylation method, 4-aminophenol is reacted with 3-chlorobenzoyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out at a temperature of 80-90 °C for 30-60 minutes. The reaction product is then purified and recrystallized from a suitable solvent. In the condensation method, 4-chlorobenzaldehyde is reacted with 4-aminophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at a temperature of 80-90 °C for 30-60 minutes. The reaction product is then purified and recrystallized from a suitable solvent.
属性
IUPAC Name |
benzyl N-[4-(3-chloro-5-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3/c21-17-10-16(11-19(23)12-17)15-6-8-18(9-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWPKQNCDVCZHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Cbz-Aminopheny)-3-chlorophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382336.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)



![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382389.png)
![3-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382390.png)


![2-Chloro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382411.png)